REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[NH:9][C:10]2[C:15]([C:16]=1[C:17](=O)[C:18]([N:20]1[CH2:25][CH2:24][CH:23]([O:26][C:27]3[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=3)[CH2:22][CH2:21]1)=O)=[CH:14][CH:13]=[CH:12][CH:11]=2>O1CCCC1>[F:33][C:30]1[CH:29]=[CH:28][C:27]([O:26][CH:23]2[CH2:22][CH2:21][N:20]([CH2:18][CH2:17][C:16]3[C:15]4[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=4)[NH:9][C:8]=3[CH3:7])[CH2:25][CH2:24]2)=[CH:32][CH:31]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
1-(2-methylindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1C(C(=O)N1CCC(CC1)OC1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a white solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from an ethanol and water mixture (charcoal treatment)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC2CCN(CC2)CCC2=C(NC3=CC=CC=C23)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |